GSK2636771 is a potent, orally bioavailable, adenosine triphosphate (ATP)-competitive inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, specifically targeting the p110β isoform. [, , , , , , , , ] This pathway plays a critical role in various cellular processes, including growth, survival, and metabolism. [] Dysregulation of this pathway, often through PTEN loss, is implicated in various cancers, making it an attractive target for therapeutic intervention. [, , , , , , , , , ] GSK2636771 is classified as a selective PI3Kβ inhibitor and has garnered significant attention in cancer research due to its potential as a targeted therapy. [, , , , , , , , , , , , , , , , , , , ]
Synthesis Analysis
While the reviewed literature mentions GSK2636771's synthesis through "extensive knowledge-based lead identification and optimization", a detailed description of the synthesis method is absent. [, ] Further investigation into patent literature or chemistry journals might reveal specifics regarding the synthesis procedure.
Molecular Structure Analysis
Although the provided abstracts lack detailed molecular structure analysis of GSK2636771, the compound's chemical name, GSK2636771, suggests the presence of benzimidazole and morpholine rings in its structure. [, , , , , , , , , , , , , , , , , , , , , , , ]
Mechanism of Action
GSK2636771 exerts its effects through the selective inhibition of the PI3Kβ isoform, a key player in the PI3K/AKT signaling pathway. [, , , , , , ] This inhibition prevents the phosphorylation of AKT, a downstream effector of PI3K, effectively blocking the signal cascade responsible for various cellular processes like growth, proliferation, and survival. [, , , , , , , , , ] This mechanism is particularly relevant in cancers with PTEN deficiency, as these cells exhibit an increased reliance on PI3Kβ signaling for survival. [, , , , , , , , ]
Physical and Chemical Properties Analysis
The reviewed literature only highlights the oral bioavailability of GSK2636771. [, , ] Detailed information regarding its physical and chemical properties, such as solubility, melting point, and stability, is absent from these resources.
Applications
Evaluating PI3Kβ dependency in Cancer: GSK2636771 serves as a valuable tool to study the role of PI3Kβ in various cancers, especially those with PTEN deficiency. Studies using GSK2636771 have helped understand the importance of PI3Kβ in cancer cell growth, survival, and response to other therapies. [, , , , , , , , ]
Combination Therapies: GSK2636771 has been investigated in combination with other anticancer agents, including chemotherapy, targeted therapies (e.g., BYL719, a PI3Kα inhibitor), and immunotherapy (e.g., anti-PD-1, anti-OX40). [, , , , , , , , ] These studies aim to overcome resistance mechanisms and enhance the efficacy of cancer treatment.
Studying Resistance Mechanisms: Research using GSK2636771 has revealed potential resistance mechanisms to PI3Kβ inhibition, providing insights for developing strategies to circumvent such resistance. For instance, studies have shown that combined inhibition of both p110α and p110β might be necessary for sustained therapeutic benefit in certain cancers. [, ]
Investigating the role of PI3Kβ in immune response: GSK2636771 is being explored for its potential to modulate the immune response in the tumor microenvironment. Preclinical studies have shown that combining GSK2636771 with immunotherapies, such as OX40 agonists, can enhance the activity of tumor-reactive T cells. [, ]
Future Directions
Optimizing Patient Selection: Developing reliable biomarkers beyond PTEN status for predicting response to GSK2636771 will be crucial for maximizing its clinical utility. [, , , ]
Overcoming Resistance: Further research is needed to understand and counteract the mechanisms underlying resistance to GSK2636771, potentially leading to more effective treatment strategies. [, , ]
Exploring Novel Combinations: Investigating GSK2636771 in combination with other targeted therapies or immunotherapies holds promise for developing more effective therapeutic regimens. [, , , , , , , , ]
Related Compounds
TGX-221
Relevance: TGX-221 serves as a valuable starting point for the development of GSK2636771. [] Both compounds share a similar benzimidazole core structure and exhibit high selectivity for PI3Kβ over other PI3K isoforms. The identification of TGX-221 as a potent and selective PI3Kβ inhibitor provided the foundation for further optimization, leading to the discovery of GSK2636771, which possesses improved pharmaceutical properties, such as enhanced oral bioavailability.
BYL719 (Alpelisib)
Compound Description: BYL719, also known as alpelisib, is an orally bioavailable, selective inhibitor of the phosphatidylinositol 3-kinase α (PI3Kα) isoform. [, , ] BYL719 has demonstrated clinical activity in tumors harboring PIK3CA alterations, particularly in hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer.
Relevance: BYL719 is frequently studied in combination with GSK2636771 to assess potential synergistic effects in inhibiting PI3K signaling. [, , ] While GSK2636771 targets the PI3Kβ isoform, BYL719 selectively inhibits PI3Kα, providing a complementary approach to block this crucial signaling pathway. Preclinical studies have indicated that dual inhibition of PI3Kα and PI3Kβ can lead to enhanced antitumor activity in various cancer models, including those with PTEN deficiency.
AZD6284
Relevance: Similar to GSK2636771, AZD6284 selectively targets PI3Kβ and demonstrates efficacy in PTEN-deficient cancers. [, ] This shared sensitivity to PI3Kβ inhibition, even in the absence of PTEN alterations, suggests that a significant proportion of cancer cells may rely on p110β signaling for survival, highlighting the therapeutic potential of PI3Kβ inhibitors like GSK2636771 beyond PTEN-deficient tumors.
AZD8186
Relevance: Both AZD8186 and GSK2636771 belong to the class of PI3Kβ-specific inhibitors. [] These compounds are designed to selectively target and inhibit the PI3Kβ isoform, which plays a crucial role in the growth and survival of various cancer cells, especially in the context of PTEN deficiency. The development of multiple PI3Kβ-specific inhibitors highlights the therapeutic significance of this target and provides alternative treatment options for patients with cancers driven by PI3Kβ signaling.
CAL-101 (Idelalisib)
Relevance: While GSK2636771 specifically targets PI3Kβ, CAL-101 inhibits PI3Kδ. [] Both compounds target specific isoforms of PI3K, highlighting the distinct roles different PI3K isoforms play in various cellular processes and disease contexts. The efficacy of both compounds in inhibiting tumor growth further emphasizes the therapeutic potential of targeting specific PI3K isoforms in cancer treatment.
A66
Relevance: A66, in combination with GSK2636771, demonstrates synergistic effects in inhibiting the growth of PTEN-mutant endometrioid endometrial cancer cells. [] While GSK2636771 targets PI3Kβ, A66 selectively inhibits PI3Kα. This combination suggests that dual inhibition of both PI3Kα and PI3Kβ may be required to overcome potential compensatory mechanisms and achieve effective growth suppression in PTEN-mutant tumors.
Temsirolimus
Relevance: Temsirolimus inhibits mTOR, a downstream effector of the PI3K pathway, while GSK2636771 targets PI3Kβ directly. [] The sensitivity of PTEN-mutant endometrioid endometrial cancer cell lines to temsirolimus suggests that targeting the PI3K pathway at different levels, either by inhibiting mTOR or PI3Kβ, may be an effective therapeutic strategy for cancers with dysregulated PI3K signaling.
αCT1
Relevance: αCT1, in combination with GSK2636771, synergistically sensitizes glioblastoma cells to temozolomide treatment. [] While αCT1 targets Cx43, GSK2636771 inhibits PI3Kβ, suggesting that targeting both Cx43 and PI3Kβ simultaneously may be a promising approach to enhance the efficacy of temozolomide in resistant glioblastoma. This highlights the potential of combining GSK2636771 with agents that target different pathways involved in tumor growth and drug resistance.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Curdione is a sesquiterpene that has been found in C. wenyujin and has diverse biological activities. It reduces the cytopathic effect of influenza A in MDCK cells (IC50 = 28.32 μM). Curdione (100 μM) inhibits thrombin-induced aggregation, AMP-activated protein kinase (AMPK) and integrin αIIbβ3 phosphorylation, and increases in talin and vinculin levels in washed platelets. It inhibits prostaglandin E2 (PGE2;) production in LPS-stimulated RAW 264.7 macrophages (IC50 = 1.12 μM). Curdione, one of the major sesquiterpene compounds from Rhizoma Curcumae, has been shown to exhibit multiple bioactive properties. IC50 value: 60–80 μMTarget:In vitro: The study of the influence of curdione on the hemorheological changes in blood stasis model rats and thrombolysis in vitro showed that curdione only possessed thrombolytic effect in dose of 0.235 g·L-1 and 2.35 g·L-1, but has not the notable activity of thrombolysis. The effects of curdione on human platelet aggregation induced by thrombin (0.3 U/ml) were tested in vitro. Curdione preferentially inhibited PAF- and thrombin- induced platelet aggregation in a concentration-dependent manner (IC50: 60–80 μM), whereas much higher concentrations of curdione were required to inhibit platelet aggregation induced by ADP and AA. Curdione also inhibited P-selectin expression in PAF-activated platelets. Moreover, curdione caused an increase in cAMP levels and attenuated intracellular Ca2+ mobilization in PAF-activated platelets. In vivo: Curdione showed significant antithrombotic activity.
A nucleoside reverse transcriptase inhibitor (NRTI). Abacavir is a nucleoside reverse transcriptase inhibitor analog of guanosine. This agent decreases HIV viral loads, retards or prevents the damage to the immune system, and reduces the risk of developing AIDS. Abacavir sulfate is a nucleoside analogue and reverse transcriptase inhibitor which is used in combination with other agents in the therapy of the human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Abacavir is a rare cause of clinically apparent drug induced liver injury. Abacavir, also known as ziagen or ABC, belongs to the class of organic compounds known as 1, 3-substituted cyclopentyl purine nucleosides. These are nucleoside analogues with a structure that consists of a cyclobutane that is substituted a the 1-position with a hydroxyl group and at the 3-position with either a purine base. Abacavir is a drug which is used for the treatment of hiv-1 infection, in combination with other antiretroviral agents. Abacavir exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Abacavir has been detected in multiple biofluids, such as urine and blood. Within the cell, abacavir is primarily located in the cytoplasm. In humans, abacavir is involved in the abacavir action pathway.
PRT062607 Hcl is a novel, highly selective, and orally bioavailable small molecule SYK inhibitor (IC(50) = 1 nM) with anti-SYK activity that is at least 80-fold greater than its affinity for other kinases.IC50 Value: 1 nM [1]Target: SYKin vitro: P505-15 successfully inhibited SYK-mediated B-cell receptor signaling and decreased cell viability in NHL and CLL [1]. PRT318 and P505-15 effectively antagonize CLL cell survival after BCR triggering and in nurse-like cell-co-cultures. Moreover, they inhibit BCR-dependent secretion of the chemokines CCL3 and CCL4 by CLL cells, and leukemia cell migration toward the tissue homing chemokines CXCL12, CXCL13, and beneath stromal cells [2].in vivo: Oral dosing in mice prevented BCR-mediated splenomegaly and significantly inhibited NHL tumor growth in a xenograft model. In addition, combination treatment of primary CLL cells with P505-15 plus fludarabine produced synergistic enhancement of activity at nanomolar concentrations [1].Clinical trial: N/A
LEE011 succinate hydrate is an orally available cyclin-dependent kinase (CDK) inhibitor targeting cyclin D1/CDK4 and cyclin D3/CDK6 cell cycle pathway, with potential antineoplastic activity.IC50 Value: 307 ± 68 nM (neuroblastoma-derived cell lines) [1]Target: CDK4;CDK6in vitro: CDK4/6 inhibitor LEE011 specifically inhibits CDK4 and 6, thereby inhibiting retinoblastoma (Rb) protein phosphorylation. Inhibition of Rb phosphorylation prevents CDK-mediated G1-S phase transition, thereby arresting the cell cycle in the G1 phase, suppressing DNA synthesis and inhibiting cancer cell growth. Overexpression of CDK4/6, as seen in certain types of cancer, causes cell cycle deregulation.Treatment with LEE011 significantly reduced proliferation in 12 of 17 human neuroblastoma-derived cell lines by inducing cytostasis at nanomolar concentrations (mean IC50 = 307 ± 68 nmol/L in sensitive lines). LEE011 caused cell-cycle arrest and cellular senescence that was attributed to dose-dependent decreases in phosphorylated RB and FOXM1, respectively [1].in vivo: Responsiveness of neuroblastoma xenografts to LEE011 translated to the in vivo setting in that there was a direct correlation of in vitro IC50 values with degree of subcutaneous xenograft growth delay [1].
Tosufloxacin tosylate hydrate is a racemate comprising equimolar amounts of (R)- and (S)-tosufloxacin tosylate hydrate. It has a role as an antimicrobial agent, an antiinfective agent, a DNA synthesis inhibitor, a hepatotoxic agent and a topoisomerase IV inhibitor. It contains a (S)-tosufloxacin tosylate hydrate, a (R)-tosufloxacin tosylate hydrate and a tosufloxacin tosylate.
Vc-MMDA is a derivative of MMAD, a tubulin inhibitor and used to produce site-specific antibody drug conjugates. Vc-MMAD consists the ADCs linker(Val-Cit) and potent tubulin inhibitor (MMAD), Vc-MMAD is an antibody drug conjugate. IC50 Value: N/ATarget: tubulin; ADCsMonomethyl auristatin D (MMAD), a potent tubulin inhibitor, is a toxin payload and antibody drug conjugate. For comparison purposes, the ADC A1 -mc-MMAD and/or A1 -vc-MMAD were used. The linker payload, mc-MMAD (6-maleimidocaproyl-monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule. The linker payload mc- Val-Cit-PABA-MMAD or vc-MMAD (maleimidocapronic -valine-citruline-p- aminobenzyloxycarbonyl- monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule (Antibody-drug conjugates Patent: WO 2013068874 A1).